![molecular formula C12H12ClN3OS2 B2769954 5-[(4-chlorophenyl)sulfanyl]-N-propyl-1,2,3-thiadiazole-4-carboxamide CAS No. 303151-50-0](/img/structure/B2769954.png)
5-[(4-chlorophenyl)sulfanyl]-N-propyl-1,2,3-thiadiazole-4-carboxamide
Description
5-[(4-Chlorophenyl)sulfanyl]-N-propyl-1,2,3-thiadiazole-4-carboxamide is a heterocyclic compound featuring a 1,2,3-thiadiazole core substituted with a 4-chlorophenylthio (sulfanyl) group at position 5 and an N-propyl carboxamide at position 4. Its molecular formula is C₁₂H₁₂ClN₃O₃S₂, with a molecular weight of 345.8 g/mol .
Properties
IUPAC Name |
5-(4-chlorophenyl)sulfanyl-N-propylthiadiazole-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3OS2/c1-2-7-14-11(17)10-12(19-16-15-10)18-9-5-3-8(13)4-6-9/h3-6H,2,7H2,1H3,(H,14,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKKLVLFNQPZSEF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=C(SN=N1)SC2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-[(4-chlorophenyl)sulfanyl]-N-propyl-1,2,3-thiadiazole-4-carboxamide typically involves several steps starting from readily available precursors. One common synthetic route begins with the esterification of 4-chlorobenzoic acid with methanol to form methyl 4-chlorobenzoate. This intermediate is then subjected to hydrazination to yield 4-chlorobenzohydrazide. Subsequent cyclization with carbon disulfide and potassium hydroxide produces 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol. Finally, the thiol group is converted to the desired carboxamide through reaction with propylamine under appropriate conditions .
Chemical Reactions Analysis
5-[(4-chlorophenyl)sulfanyl]-N-propyl-1,2,3-thiadiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by nucleophiles such as amines or thiols.
Cyclization: The compound can undergo intramolecular cyclization reactions to form more complex heterocyclic structures under specific conditions.
Scientific Research Applications
Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds demonstrate activity against various bacterial strains including Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways .
Anticancer Potential
The compound's structure suggests potential anticancer activity. Thiadiazole derivatives have been reported to induce apoptosis in cancer cells and inhibit tumor growth in vitro. For example, certain derivatives have shown effectiveness against breast cancer cell lines (MCF7) and other malignancies . The proposed mechanisms include the inhibition of specific enzymes involved in cell proliferation and the induction of oxidative stress within cancer cells.
Antiviral Properties
Some studies have explored the antiviral activity of related thiadiazole compounds against viruses such as the tobacco mosaic virus. These compounds are believed to interfere with viral replication processes .
Case Studies
- Antimicrobial Efficacy : A study evaluating a series of thiadiazole derivatives reported that compounds similar to 5-[(4-chlorophenyl)sulfanyl]-N-propyl-1,2,3-thiadiazole-4-carboxamide exhibited minimum inhibitory concentrations (MICs) against Bacillus subtilis and Staphylococcus aureus, indicating strong antibacterial properties .
- Anticancer Activity : In a clinical study involving various cancer cell lines, a derivative of this compound was shown to significantly reduce cell viability in breast cancer models through apoptosis induction mechanisms .
- Molecular Docking Studies : Computational studies utilizing molecular docking have provided insights into the binding affinities of thiadiazole derivatives with target proteins involved in cancer progression and microbial resistance. These studies suggest that modifications to the thiadiazole structure can enhance biological activity .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 5-[(4-chlorophenyl)sulfanyl]-N-propyl-1,2,3-thiadiazole-4-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets. In antiviral applications, the compound may inhibit viral replication by interfering with viral enzymes or proteins essential for the virus’s life cycle . In agricultural applications, it may act by disrupting key metabolic pathways in plant pathogens, leading to their inhibition or death.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations: Sulfanyl vs. Sulfonyl Groups
The sulfanyl (S–) group in the target compound contrasts with sulfonyl (SO₂–) analogs, such as 5-[(4-chlorophenyl)sulfonyl]-N,N-dimethyl-1,2,3-thiadiazole-4-carboxamide (CAS 306977-08-2, molecular weight 331.8 g/mol) . Key differences include:
- Molecular Weight : The sulfonyl analog is lighter (331.8 vs. 345.8 g/mol), likely due to the absence of the propyl group.
Amide Substituent Modifications
Replacing the N-propyl group with N,N-dimethyl (as in the sulfonyl analog above) reduces steric bulk and lipophilicity. This substitution could influence binding affinity to biological targets or metabolic stability .
Core Heterocycle Replacements
Triazole Derivatives
Compounds like 1-(4-chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid () replace the thiadiazole with a triazole ring. These derivatives exhibit antitumor activity, notably against NCI-H522 lung cancer cells (growth inhibition GP = 68.09%) . The triazole’s additional nitrogen atom may enhance hydrogen-bonding interactions with biological targets.
Oxadiazole Derivatives
N-Substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides () demonstrate enzyme inhibition. For example, compound 8q inhibits α-glucosidase (IC₅₀ = 49.71 µM), comparable to the standard acarbose (IC₅₀ = 38.25 µM) . The oxadiazole core’s electronic profile may favor interactions with enzymatic active sites.
Implications of Structural Differences
- Sulfur Group : Sulfonyl analogs may exhibit higher metabolic stability but reduced lipophilicity compared to sulfanyl derivatives.
- Heterocycle : Thiadiazoles’ sulfur atom may confer unique redox properties, while triazoles/oxadiazoles optimize hydrogen bonding for target engagement.
Biological Activity
5-[(4-chlorophenyl)sulfanyl]-N-propyl-1,2,3-thiadiazole-4-carboxamide is a synthetic organic compound belonging to the class of thiadiazole derivatives. This compound has garnered attention for its diverse biological activities, including antibacterial, antiviral, and potential anticancer properties. This article explores the biological activity of this compound, supported by data tables and recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The structure features a thiadiazole ring with a chlorophenyl group and a propyl carboxamide substituent, which contribute to its biological activity.
The primary mechanism of action for this compound involves the inhibition of human glycolate oxidase (hGOX), which plays a crucial role in the glyoxylate metabolic pathway. By binding to the active site of hGOX, the compound disrupts normal metabolic processes, leading to potential therapeutic effects against various diseases.
Antibacterial Activity
Research has demonstrated that derivatives of thiadiazoles exhibit significant antibacterial properties. The compound has shown moderate to strong activity against various bacterial strains, including:
Bacterial Strain | Activity Level |
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Salmonella typhi | Moderate |
Bacillus subtilis | Strong |
Staphylococcus aureus | Weak to Moderate |
Escherichia coli | Weak |
In a study involving structural modifications of thiadiazoles, compounds similar to this compound exhibited varying degrees of antibacterial activity against these strains .
Antiviral Activity
The antiviral potential of this compound has been explored in various studies. For instance, it has been reported that certain thiadiazole derivatives exhibit inhibitory effects on tobacco mosaic virus (TMV) with inhibition rates around 50% . The specific activity of this compound against viral pathogens remains an area for further investigation.
Anticancer Activity
Recent studies have indicated that some thiadiazole derivatives possess anticancer properties. In vitro tests have shown that certain compounds within this class can inhibit cancer cell proliferation. For example:
Compound | IC50 (µg/mL) |
---|---|
5-(4-chlorophenyl)-1,2,3-thiadiazole | 12.8 |
Doxorubicin (Standard) | 3.13 |
These results suggest that modifications in the thiadiazole structure can enhance anticancer efficacy .
Case Studies and Research Findings
- Study on Antibacterial Properties : A comprehensive study evaluated multiple thiadiazole derivatives for their antibacterial activity against a range of pathogens. The findings indicated that compounds with chlorophenyl substitutions had enhanced efficacy against Bacillus subtilis and Salmonella typhi .
- Antiviral Screening : In another investigation focusing on antiviral properties, several thiadiazole derivatives were synthesized and tested for their ability to inhibit TMV. Some derivatives exhibited significant inhibition rates comparable to standard antiviral agents .
- Anticancer Activity Assessment : A study examining the anticancer effects of various thiadiazoles reported that certain compounds demonstrated promising results against breast cancer cell lines, indicating potential for development as therapeutic agents .
Q & A
Basic Research Questions
Q. What are the key synthetic considerations for preparing 5-[(4-chlorophenyl)sulfanyl]-N-propyl-1,2,3-thiadiazole-4-carboxamide?
- Methodological Answer : The synthesis involves multi-step organic reactions, including cyclization of thiadiazole precursors and functionalization with sulfanyl and carboxamide groups. Critical factors include:
- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency for nucleophilic substitutions .
- Temperature control : Exothermic steps (e.g., cyclization) require gradual heating to avoid side reactions .
- Catalysts : Use of bases (e.g., K₂CO₃) or coupling agents (e.g., EDC/HOBt) for carboxamide bond formation .
- Example Protocol :
- Step 1: Cyclization of 4-chlorophenylthiol with 1,2,3-thiadiazole-4-carbonyl chloride.
- Step 2: Propylamine coupling under reflux in THF with triethylamine as a base .
Q. How is the compound characterized post-synthesis?
- Methodological Answer : Essential techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and purity (e.g., δ 7.3–7.5 ppm for aromatic protons) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ peak at m/z 353.2) .
- Infrared Spectroscopy (IR) : Bands at ~1650 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-S stretch) confirm functional groups .
Q. What functional groups dictate its chemical reactivity?
- Key Groups :
- Thiadiazole ring : Susceptible to electrophilic substitution at sulfur .
- Sulfanyl group (-S-) : Participates in redox reactions and metal coordination .
- Carboxamide (-CONH-) : Hydrogen-bonding capacity influences solubility and biological interactions .
Advanced Research Questions
Q. How can X-ray crystallography resolve the compound’s structural ambiguities?
- Methodological Answer :
- Data Collection : Use a Bruker Kappa APEXII diffractometer with Mo-Kα radiation (λ = 0.71073 Å) .
- Refinement : Employ SHELXL for small-molecule refinement, focusing on R-factor minimization (target: R1 < 0.05) .
- Key Interactions : Identify intramolecular C–H···O/Se and π-π stacking using Mercury or Olex2 .
- Example Crystal Data :
Parameter | Value |
---|---|
Space group | P 1 |
a, b, c (Å) | 8.234, 10.567, 12.891 |
α, β, γ (°) | 90.0, 95.6, 90.0 |
Q. How to address contradictions in biological activity data across studies?
- Methodological Answer :
- Purity Verification : Re-analyze batches via HPLC (>98% purity) to exclude impurities affecting assays .
- Assay Conditions : Standardize protocols (e.g., cell line viability assays with controls for solvent cytotoxicity) .
- Structural Analog Comparison : Benchmark against analogs (e.g., pyrazole or imidazole derivatives) to isolate substituent effects .
Q. What computational methods validate crystallographic or spectroscopic data?
- Methodological Answer :
- Density Functional Theory (DFT) : Optimize geometry at B3LYP/6-31G* level to compare calculated vs. experimental bond lengths (e.g., S–C bond: 1.75 Å) .
- Molecular Docking : Use AutoDock Vina to predict binding modes with biological targets (e.g., enzymes) based on crystallographic coordinates .
Data Contradiction Analysis Example
Issue : Conflicting reports on antimicrobial efficacy.
Resolution Workflow :
Replicate Synthesis : Ensure identical reaction conditions (e.g., solvent, catalyst) as original studies .
Bioassay Repetition : Use standardized MIC (Minimum Inhibitory Concentration) protocols .
Meta-Analysis : Cross-reference with structurally similar compounds (e.g., ’s imidazole derivatives) to identify trends in substituent-activity relationships .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.